2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid typically involves multiple steps. One common method is the Arndt-Eistert protocol, which starts from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- 2-Ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
- N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid apart from similar compounds is its unique structural features, which contribute to its specific chemical and biological properties
Properties
Molecular Formula |
C36H38N2O7 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C36H38N2O7/c1-22(33-31(39)19-36(2,3)20-32(33)40)37-16-17-44-24-14-12-23(13-15-24)18-30(34(41)42)38-35(43)45-21-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-15,29-30,39H,16-21H2,1-3H3,(H,38,43)(H,41,42) |
InChI Key |
RFDHCALJCFGPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.